molecular formula C14H13NO5S2 B11681495 {2-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

{2-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B11681495
M. Wt: 339.4 g/mol
InChI Key: ZJCFLSBLFPKYFS-IZZDOVSWSA-N
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Description

2-(2-Methoxy-4-{[(5E)-3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with a molecular formula of C13H11NO5S2 This compound is characterized by the presence of a thiazolidine ring, a phenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-{[(5E)-3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the phenoxy group and the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-{[(5E)-3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

2-(2-Methoxy-4-{[(5E)-3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-{[(5E)-3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The thiazolidine ring and phenoxy group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxy-4-{[(5E)-3-(2-Methoxyphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butanoic acid
  • 2-(4-((Substituted phenylimino)methyl)phenoxy)acetic acid derivatives

Uniqueness

2-(2-Methoxy-4-{[(5E)-3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO5S2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[2-methoxy-4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C14H13NO5S2/c1-15-13(18)11(22-14(15)21)6-8-3-4-9(10(5-8)19-2)20-7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17)/b11-6+

InChI Key

ZJCFLSBLFPKYFS-IZZDOVSWSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)O)OC)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)SC1=S

Origin of Product

United States

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